molecular formula C16H14N4S B12728667 Hed56F543A CAS No. 40054-74-8

Hed56F543A

Cat. No.: B12728667
CAS No.: 40054-74-8
M. Wt: 294.4 g/mol
InChI Key: SEGVEKZSDLRIRZ-UHFFFAOYSA-N
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Description

Hed56F543A is a synthetic brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol (CAS No. 1761-61-1). It is characterized by a benzimidazole-derived structure with a nitro-phenyl substituent, synthesized via green chemistry methodologies using an A-FGO catalyst in tetrahydrofuran (THF) under reflux conditions . Key properties include:

  • Solubility: 0.687 mg/mL in water (log S = -2.47, ESOL model), categorized as "soluble" under standard conditions.
  • Hazard Profile: Classified with warning code H302 (harmful if swallowed) and precautionary measures P280-P305+P351+P338 (wear protective gloves; rinse cautiously if exposed).
  • Applications: Primarily used in pharmaceutical intermediates and organic synthesis due to its stability and reactivity in coupling reactions .

Properties

CAS No.

40054-74-8

Molecular Formula

C16H14N4S

Molecular Weight

294.4 g/mol

IUPAC Name

4-ethyl-7-phenyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene

InChI

InChI=1S/C16H14N4S/c1-2-12-8-13-15(11-6-4-3-5-7-11)17-9-14-19-18-10-20(14)16(13)21-12/h3-8,10H,2,9H2,1H3

InChI Key

SEGVEKZSDLRIRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)N3C=NN=C3CN=C2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hed56F543A involves the formation of the triazole ring system, which is typically achieved through cyclization reactions. One common method involves the reaction of a thioamide with hydrazine derivatives under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes the purification of the final product through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Hed56F543A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Hed56F543A has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Hed56F543A involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction cascades that lead to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hed56F543A belongs to a class of halogenated aromatic compounds. Below is a comparative analysis with two structurally and functionally analogous compounds: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1) and EDTA-Fe (a functionally similar chelating agent).

Structural and Functional Similarities

Property This compound 2-(4-Nitrophenyl)benzimidazole EDTA-Fe
Molecular Formula C₇H₅BrO₂ C₁₃H₉N₃O₂ C₁₀H₁₂FeN₂O₈
Molecular Weight 201.02 g/mol 239.23 g/mol 367.05 g/mol
Key Functional Groups Bromine, nitro group Nitro group, benzimidazole core Ethylene diamine, carboxylates
Primary Use Organic synthesis Pharmaceutical intermediates Metal chelation, agriculture

Reactivity and Solubility

Parameter This compound 2-(4-Nitrophenyl)benzimidazole EDTA-Fe
Log S (Water) -2.47 (ESOL) -3.12 (ESOL) -1.85 (ESOL)
Thermal Stability Stable up to 200°C Decomposes at 150°C Stable up to 300°C
Metal Interaction Limited None High (binds Fe³⁺)

Hazard and Regulatory Profiles

  • This compound : Requires strict handling due to H302 toxicity; compliant with ECHA guidelines for substance identification and safe use in articles .
  • EDTA-Fe : Low acute toxicity but regulated in agricultural applications due to environmental persistence .

Research Findings and Implications

  • Catalytic Efficiency : this compound’s synthesis with A-FGO catalyst reduces waste by enabling 5 reuse cycles , outperforming traditional methods .
  • Functional Limitations : Unlike EDTA-Fe, this compound lacks metal-chelating capacity, restricting its utility in environmental or biomedical applications .
  • Analytical Challenges : Screening for this compound in articles requires advanced methods (e.g., HPLC-MS) to distinguish it from structurally similar brominated compounds .

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